molecular formula C11H11BrN2O B6594877 5-bromo-2-(2-methoxyphenyl)-1-methyl-1H-imidazole CAS No. 1415564-80-5

5-bromo-2-(2-methoxyphenyl)-1-methyl-1H-imidazole

Cat. No. B6594877
CAS RN: 1415564-80-5
M. Wt: 267.12 g/mol
InChI Key: ALHMROUBRYNZQK-UHFFFAOYSA-N
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Description

5-bromo-2-(2-methoxyphenyl)-1-methyl-1H-imidazole is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound is also known as BMT-1 and has shown promising results in various scientific research studies.

Scientific Research Applications

  • Synthesis and Functionalization Techniques : A study by Loubidi et al. (2016) reported a synthetic pathway to create a similar compound, 7-bromo-1-(4-methoxybenzyl)-5-methyl-imidazo[1,5-a]imidazole-2-one. This research is crucial for understanding the synthesis and potential functionalization of related compounds through cross-coupling reactions.

  • Binding Profile and CNS Penetrability : Another study by Rosen et al. (1990) on a structurally similar compound, 4-(2-Methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole, highlighted its potent properties as a serotonin-3 receptor antagonist. The research also demonstrated its ability to penetrate the central nervous system, which is valuable for pharmaceutical applications.

  • Thermochemical Properties : A study by Emel’yanenko et al. (2017) focused on the vapor pressures and standard enthalpies of vaporization of phenyl-substituted imidazoles. Understanding these properties is crucial for the practical application of these compounds in various scientific fields.

  • Spectroscopic Analysis and Molecular Docking : The work of Thomas et al. (2018) explored two imidazole derivatives, including their synthesis, spectroscopic characterization, and reactivity study. This research helps in understanding the reactive properties and potential applications of these compounds.

  • Corrosion Inhibition : Research by Prashanth et al. (2021) on imidazole derivatives investigated their potential as corrosion inhibitors. These findings contribute to industrial applications, particularly in materials science.

  • Nonlinear Optical Exploration : A study by Ahmad et al. (2018) synthesized novel tetra-substituted imidazoles and analyzed their nonlinear optical properties. This research is significant for the development of materials with specific optical characteristics.

properties

IUPAC Name

5-bromo-2-(2-methoxyphenyl)-1-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O/c1-14-10(12)7-13-11(14)8-5-3-4-6-9(8)15-2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHMROUBRYNZQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1C2=CC=CC=C2OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501221505
Record name 1H-Imidazole, 5-bromo-2-(2-methoxyphenyl)-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501221505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-(2-methoxyphenyl)-1-methyl-1H-imidazole

CAS RN

1415564-80-5
Record name 1H-Imidazole, 5-bromo-2-(2-methoxyphenyl)-1-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415564-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole, 5-bromo-2-(2-methoxyphenyl)-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501221505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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